![molecular formula C6H5N3O B1426240 1H-吡唑并[3,4-c]吡啶-5(6H)-酮 CAS No. 1049672-77-6](/img/structure/B1426240.png)

1H-吡唑并[3,4-c]吡啶-5(6H)-酮

描述

“1H-Pyrazolo[3,4-c]pyridin-5(6H)-one” is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

A practical synthesis of a similar compound, 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, has been reported. This compound shows good detonation performances and low sensitivities. The synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

Chemical Reactions Analysis

The synthesis of energetic ionic molecules like 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium is mostly limited to the designing of anionic moieties .

科学研究应用

合成和表征

- “1H-吡唑并[3,4-b]吡啶”是具有多种生物医学应用的杂环化合物。它们由预制的吡唑或吡啶合成,在不同位置具有不同的取代基,提供了一系列生物医学应用 (Donaire-Arias 等人,2022 年)。

- 对某些吡唑并[3,4-b]吡啶衍生物的结构和振动光谱的理论和实验研究提供了对其稳定构象和分子内氢键特征的见解 (Bahgat 等人,2009 年)。

药物化学应用

- 由于其杂芳环系统,“1H-吡唑并[3,4-c]吡啶-5-醇”等化合物被认为对药物化学有价值,并且已经为这些化合物开发了稳健的合成方案 (Júnior 等人,2016 年)。

- “3-氨基-1H-吡唑并[4,3-c]吡啶-4(5H)-酮”由于其氢键供体和受体基团,被认为对药物发现具有吸引力,特别是在激酶酶抑制方面 (Smyth 等人,2010 年)。

抗增殖和抗菌活性

- 一系列 1H-吡唑并[3,4-c]吡啶衍生物对各种癌细胞系表现出有希望的抗增殖活性,并对特定的人类激酶表现出抑制活性 (Pawar 等人,2017 年)。

- 合成了新型吡唑并[3,4-b]吡啶和嘧啶官能化的 1,2,3-三唑衍生物,并评估了它们的细胞毒性、抗菌、抗生物膜和最小杀菌浓度 (MBC) 活性,在各种测试中显示出显着的结果 (Nagender 等人,2014 年)。

结构分析和光谱研究

- 已经进行了吡唑并[3,4-b]吡啶的详细结构分析和光谱研究,以了解它们的分子构象和相互作用,有助于开发具有潜在应用的各种衍生物 (Jasinski 等人,2015 年)。

未来方向

作用机制

Target of Action

The targets of pyrazolopyridines can vary widely depending on the specific compound and its functional groups. They have been studied for their potential as kinase inhibitors, among other targets .

Mode of Action

The mode of action of pyrazolopyridines would depend on their specific targets. For instance, if a pyrazolopyridine compound is a kinase inhibitor, it would interact with the kinase to prevent its activity, thereby affecting the signaling pathways that the kinase is involved in .

Biochemical Pathways

Pyrazolopyridines can affect various biochemical pathways depending on their specific targets. If they target kinases, they could affect a wide range of signaling pathways, as kinases are involved in many aspects of cell signaling .

Pharmacokinetics

The ADME properties of pyrazolopyridines would depend on their specific chemical structure. Factors such as their size, polarity, and the presence of certain functional groups can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The results of the action of pyrazolopyridines can vary widely. If they are acting as kinase inhibitors, they could potentially stop the growth of cancer cells, for instance .

Action Environment

The action of pyrazolopyridines can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .

属性

IUPAC Name |

1,6-dihydropyrazolo[3,4-c]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRKRGZMCITMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717641 | |

| Record name | 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049672-77-6 | |

| Record name | 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

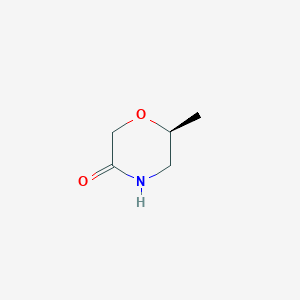

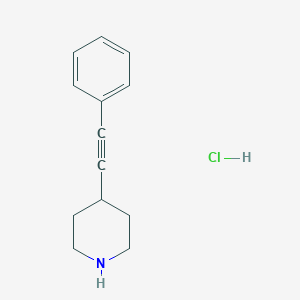

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)